
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is an organic compound belonging to the fluoranthene family. Fluoranthenes are polycyclic aromatic hydrocarbons characterized by their fused ring structures. This particular compound is notable for its unique structural features, which include a dihydrofluoranthene core with a methyl group and a ketone functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the fluoranthene core. This can be achieved using Friedel-Crafts acylation or other cyclization techniques.
Reduction: The resulting fluoranthene derivative is then subjected to reduction conditions to introduce the dihydro functionality. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Oxidation: Finally, the ketone functional group is introduced through oxidation reactions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Catalysts and solvents are selected to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Addition: Addition reactions can occur at the double bonds present in the dihydrofluoranthene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Addition: Hydrogen gas with a metal catalyst, or other addition reagents.
Major Products
Oxidation: Formation of carboxylic acids, alcohols, or other oxidized derivatives.
Reduction: Formation of alcohols or fully reduced hydrocarbons.
Substitution: Introduction of halogens, alkyl groups, or other substituents.
Addition: Formation of saturated or partially saturated derivatives.
科学研究应用
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Fluoranthene: A parent compound with a similar polycyclic aromatic structure but lacking the dihydro and methyl modifications.
1,2-Dihydrofluoranthene: A related compound with a dihydro modification but different substitution pattern.
2-Methylfluoranthene: A compound with a methyl group but lacking the dihydro and ketone functionalities.
Uniqueness
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is unique due to its specific combination of structural features, including the dihydrofluoranthene core, methyl group, and ketone functional group. These modifications confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C17H14O |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-methyl-2,10b-dihydro-1H-fluoranthen-3-one |
InChI |
InChI=1S/C17H14O/c1-10-9-15-12-6-3-2-5-11(12)13-7-4-8-14(16(13)15)17(10)18/h2-8,10,15H,9H2,1H3 |
InChI 键 |
ZTIXUHYXURZUDC-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C3=CC=CC=C3C4=C2C(=CC=C4)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


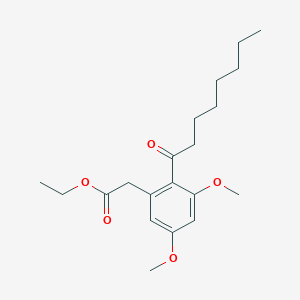

![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
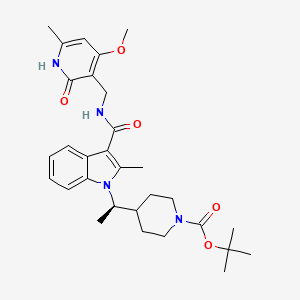
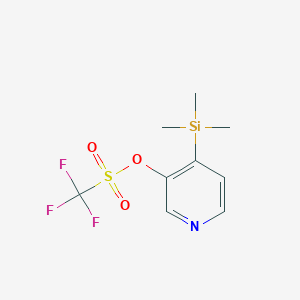
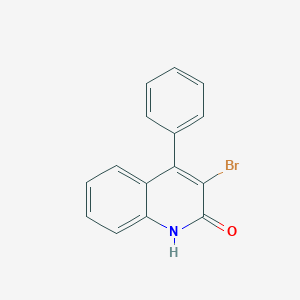

![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
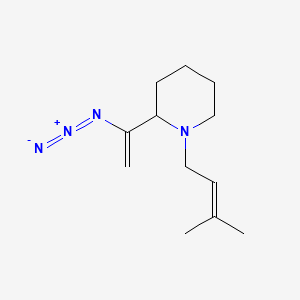

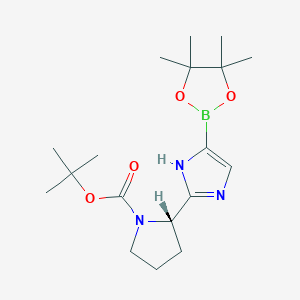

![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)
